molecular formula C12H12N2O3S B12578454 4-(Hydroxyamino)-N-phenylbenzene-1-sulfonamide CAS No. 194276-80-7

4-(Hydroxyamino)-N-phenylbenzene-1-sulfonamide

Cat. No.: B12578454
CAS No.: 194276-80-7
M. Wt: 264.30 g/mol
InChI Key: SGFMCNWBNUEMSP-UHFFFAOYSA-N
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Description

4-(Hydroxyamino)-N-phenylbenzene-1-sulfonamide is an organic compound with a complex structure that includes a hydroxyamino group, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyamino)-N-phenylbenzene-1-sulfonamide typically involves the reaction of N-phenylbenzene-1-sulfonamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The reaction may require a catalyst, such as a base, to facilitate the formation of the hydroxyamino group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyamino)-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.

    Reduction: The compound can be reduced to form an amine derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide derivatives with different substituents.

Scientific Research Applications

4-(Hydroxyamino)-N-phenylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Hydroxyamino)-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxyamino)-N-phenylbenzene-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    4-(Hydroxyamino)-N-phenylbenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

Uniqueness

4-(Hydroxyamino)-N-phenylbenzene-1-sulfonamide is unique due to the presence of both hydroxyamino and sulfonamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

194276-80-7

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

4-(hydroxyamino)-N-phenylbenzenesulfonamide

InChI

InChI=1S/C12H12N2O3S/c15-13-10-6-8-12(9-7-10)18(16,17)14-11-4-2-1-3-5-11/h1-9,13-15H

InChI Key

SGFMCNWBNUEMSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NO

Origin of Product

United States

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